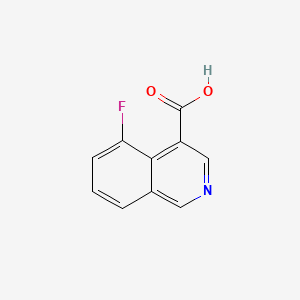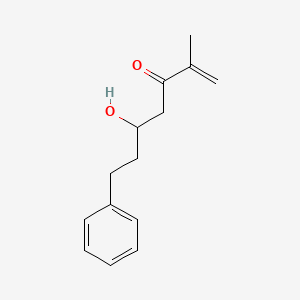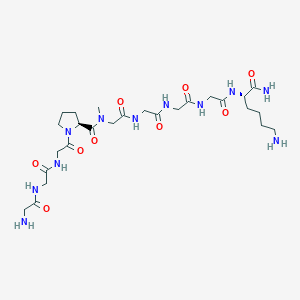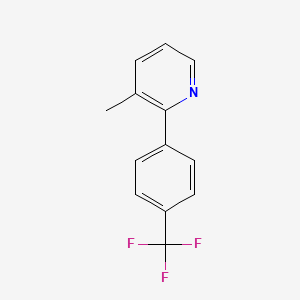
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is a chemical compound with a complex structure that includes a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- typically involves multiple steps, including the formation of the phenoxy ring and the subsequent attachment of the formyl, methyl, and propoxy groups. Common synthetic routes may involve:
Formation of the Phenoxy Ring: This can be achieved through a series of aromatic substitution reactions.
Attachment of Functional Groups: The formyl group can be introduced via formylation reactions, while the methyl and propoxy groups can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (6-formyl-2-methyl-3-ethoxyphenoxy)
- Acetic acid, (6-formyl-2-methyl-3-butoxyphenoxy)
- Acetic acid, (6-formyl-2-methyl-3-methoxyphenoxy)
Uniqueness
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can lead to distinct properties and applications in various fields.
Eigenschaften
CAS-Nummer |
820237-69-2 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
2-(6-formyl-2-methyl-3-propoxyphenoxy)acetic acid |
InChI |
InChI=1S/C13H16O5/c1-3-6-17-11-5-4-10(7-14)13(9(11)2)18-8-12(15)16/h4-5,7H,3,6,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
PPDPMLHCQSHGPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)


![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)


![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
